N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide
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Overview
Description
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide is a compound that has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes an oxadiazole ring and a benzamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide typically involves the reaction of 2,4-dimethylphenylhydrazine with carbon disulfide to form the corresponding hydrazinecarbodithioate. This intermediate is then cyclized with an appropriate acid chloride to yield the oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with 3-(methylsulfanyl)benzoyl chloride to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield the corresponding hydrazine derivative.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its anticancer properties, particularly in the treatment of solid tumors.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of angiogenesis and the induction of apoptosis in cancer cells. The compound may also interact with specific enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide:
2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide: Studied for its anti-diabetic properties.
Uniqueness
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide stands out due to its unique combination of an oxadiazole ring and a benzamide moiety, which imparts distinct chemical and biological properties
Biological Activity
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide is a compound belonging to the oxadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a complex structure that includes:
- An oxadiazole ring , which contributes to various biological activities.
- A methylsulfanyl group , enhancing its interaction with biological targets.
- A benzamide moiety , which is often associated with pharmacological effects.
Anticancer Properties
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown inhibition of various cancer cell lines. A related study found that a 4-chloro-benzamide derivative containing an oxadiazole ring inhibited RET kinase activity, leading to reduced cell proliferation in cancer models .
Table 1: Summary of Anticancer Activity of Oxadiazole Derivatives
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. For example, derivatives with similar functional groups have been shown to improve cognitive functions in animal models of Alzheimer's disease . The mechanism involves inhibition of acetylcholinesterase (AChE), leading to increased acetylcholine levels in the brain.
Table 2: Neuroprotective Activity of Related Compounds
Compound | Model | Effect | Reference |
---|---|---|---|
SD-6 | Rat Model (Aβ-induced) | Cognitive Improvement | |
Compound E | SH-SY5Y Cells | AChE Inhibition (IC50 = 8.3) |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The oxadiazole moiety can inhibit enzymes such as AChE and RET kinase.
- Receptor Modulation : The compound may interact with various receptors involved in cell signaling pathways.
Case Studies
- Anticancer Activity : In a study involving a series of oxadiazole derivatives, one compound demonstrated significant cytotoxicity against multiple cancer cell lines, suggesting that structural modifications can enhance activity .
- Neuroprotective Study : Another investigation showed that a related oxadiazole compound improved memory and learning in animal models through AChE inhibition and modulation of neuroinflammatory pathways .
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-11-7-8-15(12(2)9-11)17-20-21-18(23-17)19-16(22)13-5-4-6-14(10-13)24-3/h4-10H,1-3H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRGNWQTYFYRDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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